molecular formula C18H17N3O5S B11202700 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11202700
M. Wt: 387.4 g/mol
InChI Key: SNHONULEUANCQJ-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a quinoxaline ring, and a sulfonyl group attached to the benzoxazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group. The final step involves the fusion of the benzoxazine ring with the quinoxaline ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 5-Chloro-6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific structural features, such as the combination of benzoxazine and quinoxaline rings and the presence of a sulfonyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C18H17N3O5S/c1-19-13-8-7-12(11-15(13)20(2)18(23)17(19)22)27(24,25)21-9-10-26-16-6-4-3-5-14(16)21/h3-8,11H,9-10H2,1-2H3

InChI Key

SNHONULEUANCQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)N(C(=O)C1=O)C

Origin of Product

United States

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